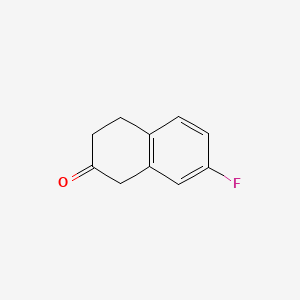
7-Fluoro-2-tetralone
Overview
Description
7-Fluoro-2-tetralone , also known by its systematic name 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one , is a chemical compound with the molecular formula C10H9FO . It falls within the class of fluorinated organic compounds and is structurally related to tetralone derivatives. The compound exhibits a solid state at room temperature and has a melting point range of 61-66°C .
Scientific Research Applications
Cervical Cancer Therapy
- Scientific Field: Medical Chemistry, Oncology .
- Application Summary: 7-Fluoro-2-tetralone is used in the development of a series of novel intramolecular charge transfer (ICT) based 2-benzylidene-1-tetralones that contain nitrogen mustard for drug release monitoring and cervical cancer therapy .
- Methods of Application: These compounds were developed to exert excellent anticancer activity against cervical cancer cells. The compound 2-{4-[bis(2-chloroethyl)amino]benzylidene}-7-fluoro-3,4-dihydronaphthalen-1(2H)-one showed the strongest anti-proliferation activity that inhibited HeLa cell cycle in G2/M phase and induced cell apoptosis .
- Results: The compound induced cell apoptosis and activated pro-apoptotic proteins. The release of the probe was monitored to locate in lysosomes and nuclei .
Synthesis of Dezocine
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: 7-Fluoro-2-tetralone is used in the synthesis of 7-methoxy-1-tetralone, which is an essential intermediate for the opioid analgesic drug (-)-dezocine .
- Methods of Application: A multi-step continuous-flow strategy was reported for an efficient and highly productive flow synthesis of 7-methoxy-1-tetralone .
- Results: The flow protocol provided the desired product in an overall yield of up to 76.6% with 99% purity, much higher than those from batch process (i.e., 50% yield, 92% purity) .
Synthesis of Fluorinated Indanone, Tetralone and Naphthone Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: 7-Fluoro-2-tetralone is used in the synthesis of several fluorinated and trifluoromethylated indanone, tetralone and naphthone derivatives .
- Methods of Application: These compounds were prepared via Claisen condensations and selective fluorinations . The synthesis of new, selectively fluorinated bindones was also reported .
- Results: The yields of these fluorinated products ranged from 22–60% for the indanone, tetralone and naphthone derivatives, and from 72–92% for the selectively fluorinated bindones .
Synthesis of 2-Tetralones
- Scientific Field: Organic Chemistry .
- Application Summary: 7-Fluoro-2-tetralone is used in the synthesis of 2-tetralones .
- Methods of Application: The synthesis of 2-tetralones was achieved via intramolecular cyclization of 4-methoxy-5-arylethyl-1,3-dioxolan-2-ones .
- Results: The synthesis of a variety of substituted 2-tetralone derivatives was reported .
Synthesis of Fluorinated Bindones
- Scientific Field: Organic Chemistry .
- Application Summary: 7-Fluoro-2-tetralone is used in the synthesis of new, selectively fluorinated bindones .
- Methods of Application: These compounds were prepared via Claisen condensations and selective fluorinations . Of particular interest is the fluorination and trifluoroacetylation regiochemistry observed in these fluorinated products .
- Results: The yields of these selectively fluorinated bindones ranged from 72–92% .
Development of Cervical Cancer Therapy
- Scientific Field: Medical Chemistry, Oncology .
- Application Summary: 7-Fluoro-2-tetralone is used in the development of a series of novel intramolecular charge transfer (ICT) based 2-benzylidene-1-tetralones that contain nitrogen mustard for drug release monitoring and cervical cancer therapy .
- Methods of Application: These compounds were developed to exert excellent anticancer activity against cervical cancer cells .
- Results: Their emission wavelength and Stokes shift were up to 550 nm and 142 nm, respectively .
properties
IUPAC Name |
7-fluoro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMQVBHBOBSOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408475 | |
| Record name | 7-FLUORO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-tetralone | |
CAS RN |
29419-15-6 | |
| Record name | 7-Fluoro-3,4-dihydro-2(1H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29419-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-FLUORO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



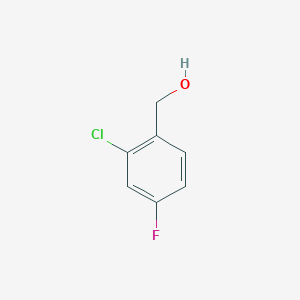
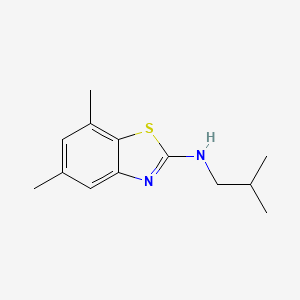
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)
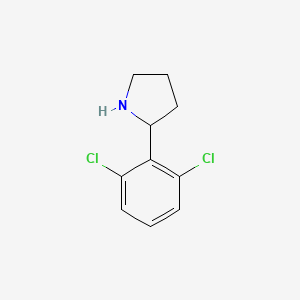
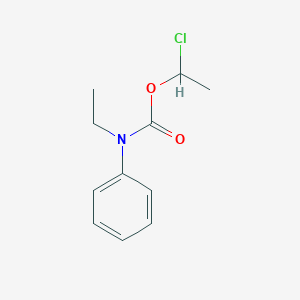
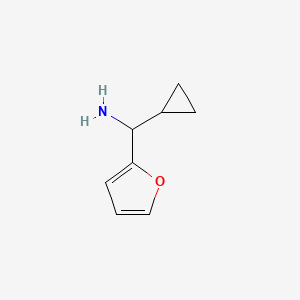
![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)
![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)
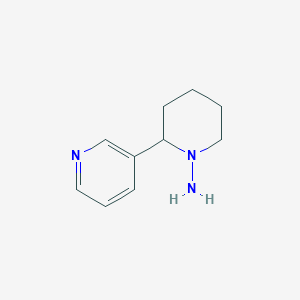
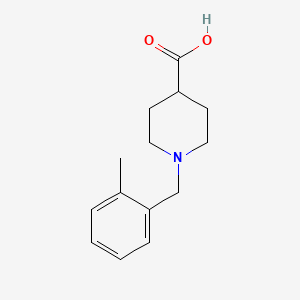
![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)
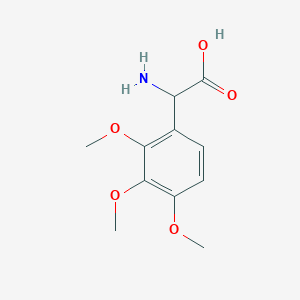
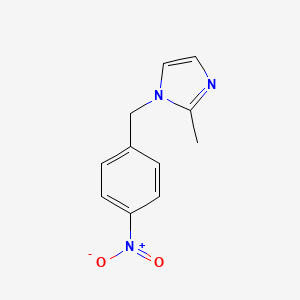
![2-[(Carbamoylmethyl)amino]acetamide](/img/structure/B1366206.png)